2-(Propan-2-yloxy)quinoline-4-carboxylic acid
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Overview
Description
2-(Propan-2-yloxy)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C13H13NO3. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline nucleus is a versatile scaffold that exhibits a wide range of biological activities, making it a valuable target for drug discovery and development .
Mechanism of Action
Target of Action
The primary targets of 2-(Propan-2-yloxy)quinoline-4-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the compound’s targets and mode of action are identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline-4-carboxylic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid, while reduction can produce 2-(Propan-2-yloxy)quinoline-4-methanol .
Scientific Research Applications
2-(Propan-2-yloxy)quinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Known for its anticancer activity.
4-Hydroxy-2-quinolones: Exhibits antimicrobial properties.
2-Arylquinoline derivatives: Used in the study of estrogen receptor binding.
Uniqueness
2-(Propan-2-yloxy)quinoline-4-carboxylic acid is unique due to its isopropoxy group, which imparts distinct chemical properties and biological activities. This functional group enhances the compound’s solubility and stability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-propan-2-yloxyquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)17-12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMQDAXSKBZTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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